molecular formula C6H13NO2 B15298896 [3-(Methoxymethyl)azetidin-3-yl]methanol

[3-(Methoxymethyl)azetidin-3-yl]methanol

Cat. No.: B15298896
M. Wt: 131.17 g/mol
InChI Key: USROCMXMSNANCT-UHFFFAOYSA-N
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Description

[3-(Methoxymethyl)azetidin-3-yl]methanol is a chemical compound with the molecular formula C6H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Methoxymethyl)azetidin-3-yl]methanol typically involves the reaction of azetidine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Azetidine, formaldehyde, methanol

    Reaction Conditions: Controlled temperature and pressure

    Purification: Distillation or crystallization to obtain pure product

Chemical Reactions Analysis

Types of Reactions

[3-(Methoxymethyl)azetidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Can be reduced to form amines or alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

[3-(Methoxymethyl)azetidin-3-yl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Methoxymethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.

    [3-(Hydroxymethyl)azetidin-3-yl]methanol: A similar compound with a hydroxyl group instead of a methoxy group.

    [3-(Methoxymethyl)azetidin-3-yl]amine: A related compound with an amine group.

Uniqueness

[3-(Methoxymethyl)azetidin-3-yl]methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its methoxymethyl group provides additional stability and reactivity compared to similar compounds, making it valuable in various synthetic and research contexts.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

[3-(methoxymethyl)azetidin-3-yl]methanol

InChI

InChI=1S/C6H13NO2/c1-9-5-6(4-8)2-7-3-6/h7-8H,2-5H2,1H3

InChI Key

USROCMXMSNANCT-UHFFFAOYSA-N

Canonical SMILES

COCC1(CNC1)CO

Origin of Product

United States

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